N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 3-methylbutanoyl chloride with ethylenediamine to form N-(2-aminoethyl)-3-methylbutanamide.
Introduction of the trifluoroethoxy groups: The next step involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Coupling reaction: Finally, the N-(2-aminoethyl)-3-methylbutanamide is coupled with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-dimethoxybenzenecarboxamide
- N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-dichlorobenzenecarboxamide
Uniqueness
The presence of the trifluoroethoxy groups in N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide distinguishes it from similar compounds. These groups can significantly alter the compound’s physical and chemical properties, such as its solubility, stability, and reactivity, making it unique and potentially more suitable for specific applications.
Properties
IUPAC Name |
N-[2-(3-methylbutanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6N2O4/c1-11(2)7-15(27)25-5-6-26-16(28)13-8-12(29-9-17(19,20)21)3-4-14(13)30-10-18(22,23)24/h3-4,8,11H,5-7,9-10H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEABFIWFCLESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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